2-(p-Chlorophenoxy)-2-methylpropanal
Description
2-(p-Chlorophenoxy)-2-methylpropanal (CAS: 56421-90-0, Molecular formula: C₁₀H₁₁ClOS) is an aldehyde derivative featuring a methyl-substituted propanal backbone and a para-chlorophenoxy group at the 2-position .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanal |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
TZZIYHWRTTUYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Aldehyde vs. Carboxylic Acid/Esters
- Clofibric Acid (2-(4-Chlorophenoxy)-2-methylpropionic acid): Functional group: Carboxylic acid (COOH). Applications: PPAR agonist, antihyperlipoproteinemic, and herbicide . Melting point: 120–122°C . Reactivity: Forms salts and esters (e.g., clofibrate) for improved bioavailability .
- Clofibrate (Ethyl 2-(p-chlorophenoxy)-2-methylpropionate): Functional group: Ethyl ester. Applications: Lipid-lowering drug, metabolized to clofibric acid . Safety: Requires controlled handling due to reproductive toxicity risks .
- 2-(p-Chlorophenoxy)-2-methylpropanal: Functional group: Aldehyde (CHO). Reactivity: Likely undergoes oxidation to carboxylic acids or reduction to alcohols. Safety: No direct data, but aldehydes generally require ventilation due to irritancy .
Acid Chloride Derivatives
- 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Functional group: Acid chloride (COCl). Applications: Intermediate in synthesizing esters or amides . Reactivity: Highly reactive in nucleophilic acyl substitutions .
Substituent Variations
Halogen Substitution (Cl vs. Br)
- 2-(4-Bromophenyl)-2-methylpropanal: Substituent: Bromine instead of chlorine. Properties: Higher molecular weight (257.1 g/mol vs. Safety: Similar handling precautions as chlorinated analogs due to halogen toxicity .
Sulfur vs. Oxygen in Phenoxy Group
- 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal: Substituent: Sulfanyl (S-) instead of phenoxy (O-).
Structural Modifications with Additional Groups
Silyl-Protected Derivatives
- 2-[2-[tert-Butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal :
Biphenyl Ether Analogs
- 2-[2-(4-Chlorophenoxy)phenyl]acetic acid: Structure: Biphenyl ether with acetic acid moiety. Applications: Potential use in pharmaceuticals or agrochemicals due to aromatic stability .
Data Table: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 56421-90-0 | C₁₀H₁₁ClOS | 214.71 | Aldehyde | N/A | Research intermediate |
| Clofibric acid | 882-09-7 | C₁₀H₁₁ClO₃ | 214.65 | Carboxylic acid | 120–122 | Hypolipidemic agent |
| Clofibrate | 637-07-0 | C₁₂H₁₅ClO₃ | 242.70 | Ester | N/A | Lipid-lowering drug |
| 2-(4-Bromophenyl)-2-methylpropanal | N/A | C₁₀H₁₁BrOS | 257.1 | Aldehyde | N/A | Research chemical |
| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | 5542-60-9 | C₁₀H₁₀Cl₂O₂ | 233.10 | Acid chloride | N/A | Synthetic intermediate |
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